2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyrazine ring attached to a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.
Attachment of the furan moiety: The furan ring is introduced via a coupling reaction, often using Suzuki-Miyaura coupling.
Substitution on the benzamide core: The chloro and fluoro groups are introduced through halogenation reactions, typically using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various types of chemical reactions:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The pyrazine and furan rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyrazine and furan rings.
Scientific Research Applications
2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, useful in the development of new materials and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity to proteins and its metabolic pathways.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, while the pyrazine and furan rings contribute to its overall stability and reactivity. The exact pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(pyrazin-2-ylmethyl)benzamide
- 2-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
- 2-chloro-4-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
Uniqueness
2-chloro-4-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the furan-pyrazine moiety, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-13-7-11(18)1-2-12(13)16(22)21-8-14-15(20-5-4-19-14)10-3-6-23-9-10/h1-7,9H,8H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTDLBMUSMUUQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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